2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
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Overview
Description
“2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are known for their significant biological activities and are present in some important antibiotics .
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine-fused heterocycle at position 4 of the pyrazole . The different halogen atoms on the 2-substituents of the inhibitors can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .Chemical Reactions Analysis
The chemical reactions of “this compound” involve various processes. For example, the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Scientific Research Applications
Synthesis and Antitumor Properties
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives demonstrate notable antitumor activities. Muhammad et al. (2017) synthesized a series of new morpholinylchalcones and pyrido[2,3-d]pyrimidin-4(1H)-ones, showing promising in vitro activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. Their study emphasizes the potential of these compounds in cancer therapy (Muhammad et al., 2017).
Molecular Structure Analysis
The structural properties of morpholino-pyrimidines contribute significantly to their functionality. Orozco et al. (2008) analyzed the hydrogen-bonded sheet structures in various morpholino-pyrimidines, providing insights into the electronic polarization and intramolecular interactions crucial for their biological activities (Orozco et al., 2008).
Synthesis Techniques and Pharmacological Potential
Lei et al. (2017) described a green synthetic method for a derivative of this compound, highlighting its significance in inhibiting tumor necrosis factor alpha and nitric oxide. This research underscores the compound's pharmacological relevance and the importance of developing sustainable synthesis methods (Lei et al., 2017).
Application in Kinase Inhibition
Hobbs et al. (2019) explored the use of morpholine derivatives in inhibiting the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. They identified morpholine isosteres that mimic key interactions in kinase binding, highlighting the compound's role in developing novel cancer therapeutics (Hobbs et al., 2019).
Inhibitory Activity in Psoriasis Treatment
Zhu et al. (2020) identified N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent and selective NF-κB inducing kinase (NIK) inhibitors. This finding is significant for treating psoriasis, demonstrating the therapeutic potential of these compounds in inflammatory diseases (Zhu et al., 2020).
Future Directions
The future directions of “2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” research could involve further exploration of its potential biological activities. Given its significant FLT3 and CDK inhibition and antiproliferative activities, it could be a promising candidate for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are Fibroblast Growth Factor Receptors (FGFRs) and p21-Activated Kinase 4 (PAK4) . FGFRs play an essential role in various types of tumors , while PAK4 overexpression is associated with a variety of cancers .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against FGFRs and PAK4 . The compound binds to these targets, inhibiting their function and leading to changes in cellular processes.
Biochemical Pathways
Upon binding to FGFRs, the compound inhibits the FGFR signaling pathway . This pathway regulates organ development, cell proliferation, migration, angiogenesis, and other processes . Inhibition of this pathway can lead to the suppression of tumor growth .
When the compound binds to PAK4, it inhibits the kinase’s activity . This inhibition can lead to changes in the phosphorylation level of SLP76, a substrate of HPK1 , and can enhance the IL-2 secretion in human T cell leukemia Jurkat cells .
Pharmacokinetics
In vitro adme and pharmacokinetic tests have been performed on similar compounds . These tests are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its efficacy and stability .
properties
IUPAC Name |
2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c15-9-7-1-2-11-8(7)12-10(13-9)14-3-5-16-6-4-14/h1-2H,3-6H2,(H2,11,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHATWMRRTPOZNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CN3)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744304 |
Source
|
Record name | 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227958-71-5 |
Source
|
Record name | 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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